molecular formula C17H22N6O2 B15150922 N~4~-cyclohexyl-N~2~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-cyclohexyl-N~2~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B15150922
M. Wt: 342.4 g/mol
InChI Key: DMYMFQZTHRXOHN-UHFFFAOYSA-N
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Description

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a heteroaryl derivative known for its potential applications in pharmaceutical compositions, particularly in the prevention or treatment of cancer. This compound is characterized by its unique structure, which includes a cyclohexyl group, a 3-methylphenyl group, and a nitropyrimidine core.

Preparation Methods

The synthesis of N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily studied for its potential as a kinase inhibitor, which can suppress the proliferation of cancer cells. This compound is also explored for its role in modulating various biological pathways, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can be compared with other kinase inhibitors, such as Ruxolitinib, Tofacitinib, Oclacitinib, and Baricitinib. These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications. The unique structure of N4-CYCLOHEXYL-N2-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE provides distinct advantages in terms of selectivity and potency.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-N-cyclohexyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H22N6O2/c1-11-6-5-9-13(10-11)20-17-21-15(18)14(23(24)25)16(22-17)19-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H4,18,19,20,21,22)

InChI Key

DMYMFQZTHRXOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N

Origin of Product

United States

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